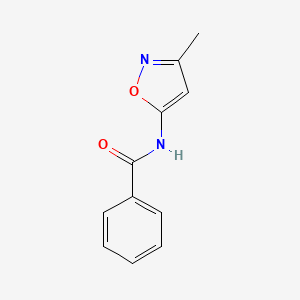

N-(3-methyl-1,2-oxazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-(3-methyl-1,2-oxazol-5-yl)benzamide” were not found, benzoxazole derivatives, which are structurally similar, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 202.21 g/mol. More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

N-(3-methyl-1,2-oxazol-5-yl)benzamide has a wide range of applications in scientific research. It is used as a building block for a variety of chemical reactions, and it is also employed to study the mechanism of action of various compounds and proteins. This compound has been used to study the mechanism of action of various enzymes, including proteases, kinases, and phosphatases. It has also been used to study the binding of various ligands to proteins.

Mecanismo De Acción

Target of Action

It is known that isoxazole derivatives can have a wide range of biological effects . For instance, some isoxazole compounds have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .

Mode of Action

The supramolecular architectures of amide-containing compounds like n-(3-methylisoxazol-5-yl)benzamide are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .

Biochemical Pathways

It is known that isoxazole compounds can have a significant impact on various biochemical pathways .

Result of Action

It is known that isoxazole compounds can have a wide range of biological effects .

Action Environment

The action of N-(3-methylisoxazol-5-yl)benzamide can be influenced by various environmental factors. For instance, the presence of DMSO resulted in the formation of a distinct form of a similar compound, where the solvent molecule disrupted amide-amide interactions . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(3-methyl-1,2-oxazol-5-yl)benzamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low cost. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.

Direcciones Futuras

The use of N-(3-methyl-1,2-oxazol-5-yl)benzamide in scientific research is still in its infancy, and there are many potential future directions. One potential direction is to study the binding of this compound to various proteins in order to better understand their mechanism of action. Another potential direction is to explore the use of this compound in drug design, as it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent. Finally, further research could be done to explore the potential of this compound as a diagnostic agent, as it has been shown to bind to specific proteins and modulate their activity.

Métodos De Síntesis

N-(3-methyl-1,2-oxazol-5-yl)benzamide is synthesized from the reaction of 3-methyl-1,2-oxazole with benzamide. The reaction is carried out in the presence of an acid catalyst and is typically performed in an organic solvent such as dichloromethane or diethyl ether. The reaction is typically carried out at room temperature, and the resulting product is a white solid.

Propiedades

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(15-13-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADOEQYBQMUJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496615 |

Source

|

| Record name | N-(3-Methyl-1,2-oxazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66301-99-3 |

Source

|

| Record name | N-(3-Methyl-1,2-oxazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-1,3-benzodiazol-2-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)propan-1-one](/img/structure/B6429672.png)

![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6429684.png)

![N-[(1,4-dioxan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B6429694.png)

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)

![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)

![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)

![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)